1-(4-Butoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Butoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 1-(4-Butoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps. The synthetic route typically starts with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the butoxyphenyl and pyridinylmethyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridinylmethyl group using reagents like sodium hydride and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1-(4-Butoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-(4-Butoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:
- 1-(Pyridin-3-ylmethyl)-1H-pyrazole-4-boronic acid pinacol ester
- 4-bromo-1-(pyridin-3-ylmethyl)-1H-pyrazole These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C28H26N2O4 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H26N2O4/c1-3-4-14-33-21-10-8-20(9-11-21)25-24-26(31)22-15-18(2)7-12-23(22)34-27(24)28(32)30(25)17-19-6-5-13-29-16-19/h5-13,15-16,25H,3-4,14,17H2,1-2H3 |
InChI Key |
PJVHDMWLZXUHRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)OC5=C(C3=O)C=C(C=C5)C |
Origin of Product |
United States |
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